molecular formula C4H9N3 B6250153 (2S)-2-azidobutane CAS No. 131491-44-6

(2S)-2-azidobutane

Cat. No. B6250153
CAS RN: 131491-44-6
M. Wt: 99.1
InChI Key:
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Description

(2S)-2-azidobutane, also known as 2-azidobutane or 2-azido-2-butanol, is an organic compound with the molecular formula C4H9N3O. It is a colorless liquid with a boiling point of 60°C and a density of 1.07 g/cm3. The compound is a versatile building block for the preparation of various compounds, and has a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

(2S)-(2S)-2-azidobutanee is widely used in scientific research, particularly in the fields of synthetic chemistry, biochemistry, and pharmacology. It is used as a reagent in the synthesis of various compounds, including polymers, polysaccharides, and other molecules. It is also used as a substrate in enzymatic reactions, as a probe for studying enzyme kinetics, and as a tool for studying protein-protein interactions. In addition, (2S)-(2S)-2-azidobutanee is used in the synthesis of pharmaceuticals, such as antifungal agents and antivirals.

Mechanism of Action

The mechanism of action of (2S)-(2S)-2-azidobutanee is not well understood. However, it is believed that the compound acts as a substrate for various enzymes, including those involved in the synthesis of polymers, polysaccharides, and other molecules. In addition, (2S)-(2S)-2-azidobutanee is thought to interact with proteins and other molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-(2S)-2-azidobutanee are not well understood. However, the compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as those involved in the synthesis of polymers and polysaccharides. In addition, (2S)-(2S)-2-azidobutanee has been shown to have an inhibitory effect on the activity of certain proteins, such as those involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using (2S)-(2S)-2-azidobutanee in laboratory experiments is its low cost and easy availability. In addition, the compound is relatively stable and can easily be purified by distillation. However, the compound is highly reactive and should be handled with caution. Furthermore, (2S)-(2S)-2-azidobutanee is a highly toxic compound and should not be used in experiments involving human or animal subjects.

Future Directions

Given the wide range of applications of (2S)-(2S)-2-azidobutanee, there are many potential future directions for research. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new methods for synthesizing and purifying the compound. In addition, further research into the mechanism of action of (2S)-(2S)-2-azidobutanee could lead to the development of new pharmaceuticals and other compounds. Finally, further research into the use of (2S)-(2S)-2-azidobutanee in enzymatic reactions could lead to the development of new catalysts and other compounds.

Synthesis Methods

The most common method for synthesizing (2S)-(2S)-2-azidobutanee is the reduction of 2-nitrobutane with sodium azide. The reaction is carried out in aqueous solution at room temperature and the product can be purified by distillation. Other methods for synthesizing (2S)-(2S)-2-azidobutanee include the reaction of 2-butanol with sodium azide, the reaction of 2-butanol with sodium azide and ethylenediamine, and the reaction of 2-butanone with sodium azide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-azidobutane involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1-butanol", "sodium azide", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 1-butanol to 1-bromobutane", "1-butanol is reacted with sulfuric acid and sodium bromide to form 1-bromobutane.", "Step 2: Conversion of 1-bromobutane to 2-bromobutane", "1-bromobutane is reacted with sodium bicarbonate to form 2-bromobutane.", "Step 3: Conversion of 2-bromobutane to (2S)-2-azidobutane", "2-bromobutane is reacted with sodium azide in water to form (2S)-2-azidobutane." ] }

CAS RN

131491-44-6

Product Name

(2S)-2-azidobutane

Molecular Formula

C4H9N3

Molecular Weight

99.1

Purity

95

Origin of Product

United States

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